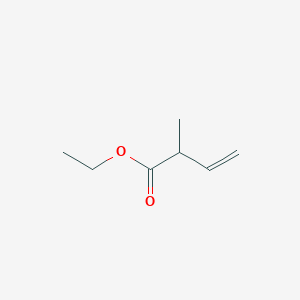

Ethyl 2-methylbut-3-enoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-methylbut-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-4-6(3)7(8)9-5-2/h4,6H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCCXADRWCXXOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50936981 | |

| Record name | Ethyl 2-methylbut-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1647-12-7 | |

| Record name | 3-Butenoic acid, 2-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1647-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butenoic acid, 2-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001647127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-methylbut-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-methylbut-3-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2 Methylbut 3 Enoate and Its Analogues

Classical Esterification Approaches to Ethyl 2-methylbut-3-enoate

The synthesis of this compound is commonly achieved through the esterification of its corresponding carboxylic acid, 2-methylbut-3-enoic acid, with ethanol (B145695).

Direct Esterification of 2-Methylbut-3-enoic Acid with Ethanol

The direct esterification of 2-methylbut-3-enoic acid with ethanol is a fundamental and widely used method for producing this compound. chemguide.co.uk This reaction involves heating the carboxylic acid and alcohol in the presence of an acid catalyst. chemguide.co.uk

The esterification reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. pressbooks.pub The reaction is reversible and often requires heating to proceed at a reasonable rate. chemguide.co.uk

Recent studies have explored various catalysts to improve the efficiency and environmental friendliness of the esterification process. For instance, a macroporous polymeric acid catalyst has been shown to facilitate the direct esterification of carboxylic acids and alcohols at milder temperatures (50 to 80°C) without the need to remove water, achieving high yields. organic-chemistry.org Another approach utilizes p-dodecylbenzenesulfonic acid (DBSA) as a surfactant-type Brønsted acid catalyst, enabling selective esterifications in water. organic-chemistry.org Density functional theory (DFT) calculations have suggested that the acid-catalyzed esterification proceeds through a two-step mechanism involving the formation of a highly active acylium ion intermediate. rsc.org

Table 1: Catalysts and Conditions for Esterification

| Catalyst | Reaction Conditions | Advantages |

| Concentrated H₂SO₄ | Heating | Readily available, effective |

| Dry HCl gas | Anhydrous conditions | Useful for specific esters |

| Macroporous polymeric acid | 50-80°C, no water removal | Mild conditions, high yield |

| p-Dodecylbenzenesulfonic acid (DBSA) | In water | Environmentally friendly |

This table summarizes various catalysts and their associated reaction conditions for the esterification of carboxylic acids.

To optimize the yield of this compound, the equilibrium of the reversible esterification reaction must be shifted towards the product side. chemguide.co.uk This can be achieved by using an excess of one of the reactants, typically the less expensive alcohol, or by removing the water formed during the reaction. pressbooks.pub For smaller esters like ethyl ethanoate, distilling off the ester as it forms is an effective method to prevent the reverse reaction due to its lower boiling point compared to the other components in the mixture. chemguide.co.uk

Purification of the resulting ester often involves several steps. The crude product may be washed with a sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash. google.com Final purification is typically achieved through fractional distillation to isolate the pure ester. google.com In some cases, flash column chromatography using silica (B1680970) gel with a suitable eluent system, such as pentane (B18724) and ethyl acetate, is employed for purification. ed.ac.uk

Precursor Synthesis Strategies for 2-Methylbut-3-enoic Acid

The availability of the precursor, 2-methylbut-3-enoic acid, is crucial for the synthesis of this compound. This carboxylic acid can be synthesized through various oxidative pathways.

Oxidation Pathways from 2-Methylbut-3-en-1-ol

One common method for preparing 2-methylbut-3-enoic acid is through the oxidation of 2-methylbut-3-en-1-ol. beilstein-journals.orgnih.gov This primary alcohol can be oxidized using various oxidizing agents.

A well-established method involves the use of Jones reagent (a solution of chromium trioxide in sulfuric acid) in acetone. beilstein-journals.orgnih.govbeilstein-journals.org The reaction is typically carried out at low temperatures (0–3 °C) to control the exothermic reaction. beilstein-journals.orgnih.gov The synthesis of 2-methylbut-3-enoic acid from 3-methylbut-3-en-1-ol using Jones reagent has been reported to yield the product in approximately 50% yield with about 88% purity. beilstein-journals.orgnih.gov

Oxidative Conversion of 3-Methylbut-3-enal (B3045679)

An alternative precursor for 2-methylbut-3-enoic acid is 3-methylbut-3-enal. This aldehyde can be oxidized to the corresponding carboxylic acid using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The double bond in 3-methylbut-3-enal remains intact during this selective oxidation of the aldehyde group.

Table 2: Synthesis of 2-Methylbut-3-enoic Acid Precursors

| Precursor | Oxidizing Agent | Product |

| 2-Methylbut-3-en-1-ol | Jones Reagent | 2-Methylbut-3-enoic acid |

| 3-Methylbut-3-enal | KMnO₄ or CrO₃ | 2-Methylbut-3-enoic acid |

This table outlines the oxidative pathways for the synthesis of 2-methylbut-3-enoic acid from its alcohol and aldehyde precursors.

Advanced Synthetic Pathways to this compound and Functionalized Derivatives

Recent advancements in synthetic organic chemistry have provided more sophisticated and efficient routes to this compound and its functionalized analogues. These pathways offer greater control over the molecular architecture, enabling the synthesis of specific stereoisomers and the introduction of a wide array of functional groups.

Radical Alkenylation Reactions for this compound

Radical alkenylation reactions represent a powerful tool for the formation of carbon-carbon bonds. In the context of this compound synthesis, these reactions often involve the addition of a radical to an alkyne. For instance, iron-catalyzed carboiodination of alkynes with alkyl iodides can produce vinyl iodides, which are valuable intermediates. thieme-connect.com This process can be initiated by radical initiators, and both conjugated and unconjugated alkynes are suitable substrates for this transformation. thieme-connect.com

Another approach involves the manganese(III) acetate-mediated radical reaction of specific substrates with carboxylic acids, which can lead to the formation of lactone-fused derivatives. acs.org Furthermore, iridium-catalyzed borylation of unactivated alkenes can generate in situ allylic and vinylic boronates, which can then participate in carbon-carbon bond-forming reactions. acs.org

Stereoselective Synthesis from Allenic Ester Precursors

Allenic esters are valuable precursors for the stereoselective synthesis of this compound and its derivatives. These compounds, possessing a unique arrangement of double bonds, can be converted into the desired products with high levels of stereocontrol.

Base-catalyzed additions to allenoic esters are a key strategy for achieving stereocontrol. The base-catalyzed addition of ethanol to ethyl 2-methylbuta-2,3-dienoate, for example, is highly stereoselective and yields ethyl (E)-3-ethoxy-2-methylbut-2-enoate. rsc.org The choice of base and reaction conditions can significantly influence the stereochemical outcome. For instance, the use of p-N,N-dimethylaminopyridine (DMAP) in acetic anhydride (B1165640) can catalyze the conversion of γ-hydroxy-α,β-acetylenic esters to γ-acetoxy dienoates with high stereocontrol. nih.gov

Cooperative catalysis, employing both a Lewis base and a palladium catalyst, has been shown to enable the direct enantioselective α-functionalization of certain esters. nih.gov In this system, the Lewis base catalyst governs the enantioselectivity, while the palladium catalyst controls the configuration of the alkenylB(pin) group. nih.gov

The enantioselective synthesis of α,β-substituted γ-amino acids can be achieved via conjugate addition reactions. lookchem.com Furthermore, the use of chiral catalysts is a prominent strategy for achieving enantioselectivity. Asymmetric synthesis using enantiopure catalysts, such as those employed in metal catalysis or organocatalysis, allows for the production of enantioenriched allenols, which can be precursors to this compound derivatives. acs.org

A cooperative catalysis platform utilizing C1-ammonium enolates, which are chiral and stereodefined by a chiral amine Lewis base, provides a general approach to the α-alkylation of certain esters. nih.gov This method allows for the independent regulation of stereocontrol elements, with the Lewis base controlling enantioselectivity and a palladium catalyst managing the alkenylB(pin) configuration. nih.gov

Synthesis of Diverse this compound Derivatives

The versatile structure of this compound allows for the synthesis of a wide range of derivatives with diverse functionalities. These derivatives are often sought after for their potential applications in various fields, including pharmaceuticals and materials science.

The introduction of halogen atoms into the this compound framework can significantly alter its chemical properties and biological activity. A common strategy for synthesizing halogenated derivatives involves the use of halogenated precursors. For example, ethyl (E)-3-halogeno-2-methylbut-2-enoates can undergo highly stereoselective substitution reactions. rsc.org

One specific method for producing a halogenated derivative is the iron-catalyzed carboiodination of alkynes, which can yield compounds like ethyl (E)-4-iodo-4-(3-methoxyphenyl)-2-methylbut-3-enoate. thieme-connect.com Another approach involves the reaction of ethyl N-(4-chloro-2-fluorophenyl)carbamate with ethyl (E)-4,4,4-trifluoro-3-methylbut-2-enoate in an acid-promoted cyclization reaction to form a key intermediate for certain herbicides. researchgate.net

The following table summarizes the synthesis of a specific halogenated derivative:

| Product | Reactants | Catalyst/Reagents | Yield | Reference |

| Ethyl (E)-4-iodo-4-(m-tolyl)but-3-enoate | m-Tolylacetylene, Ethyl 2-iodo-2-methylpropanoate | FeCl2, Acetyl tert-butyl peroxide | 97% | thieme-connect.com |

Synthesis of Complex Substituted Analogues

The synthesis of complex substituted analogues of this compound involves a variety of sophisticated organic reactions that allow for the introduction of diverse functional groups and stereocenters. These methods are crucial for creating novel compounds with specific chemical and biological properties.

One notable approach involves the indium-catalyzed reaction between ethyl 2-methyl-3-oxobutanoate and phenylacetylene. orgsyn.org This method, conducted at high temperatures, results in the formation of ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate. orgsyn.org The reaction proceeds in high yield and demonstrates a practical way to introduce a phenyl group at the 3-position. orgsyn.org

Another significant strategy focuses on the synthesis of nucleoside analogues. arkat-usa.orgarkat-usa.org A multistep synthesis has been developed to create xylo-like nucleoside analogues that feature a C3' all-carbon quaternary center. arkat-usa.orgarkat-usa.org This complex process utilizes a series of diastereoselective reactions, including a Mukaiyama aldol (B89426) reaction and an intramolecular radical atom cyclization, to construct the intricate scaffold. arkat-usa.org

The introduction of nitrogen-containing substituents is also a key area of research. For instance, (Z)-α-alkyl-β-N-benzylated enamino esters can be synthesized from α-alkyl-β-keto esters and benzylamine (B48309) under ultrasound irradiation. rsc.org This method provides a straightforward route to analogues with an amino functionality at the β-position. rsc.org Furthermore, analogues of the neurotransmitter GABA have been synthesized from ethyl 2-methyl-4-phthalimidobut-2-enoate, leading to compounds like E-4-amino-2-methylbut-2-enoic acid. researchgate.net

Copper-catalyzed reactions have proven to be versatile for creating a range of substituted analogues. Highly site- and enantioselective copper-catalyzed allylic alkylation of trisubstituted allylic substrates can be achieved using alkylmagnesium and alkylaluminum reagents. core.ac.uk This method allows for the formation of enantiomerically enriched compounds with all-carbon quaternary stereocenters. core.ac.uk

The following table summarizes selected synthetic methodologies for complex substituted analogues of this compound:

| Starting Material(s) | Reagents and Conditions | Product | Yield (%) |

| Ethyl 2-methyl-3-oxobutanoate, Phenylacetylene | In(OTf)₃, 140 °C | Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate | 90-93 |

| (S)-methyl 2-[(S)-2-(benzyloxy)-1-hydroxyethyl]-2-methylbut-3-enoate | 2,6-lutidine, TBSOTf, CH₂Cl₂ | (±)-(S)-Ethyl 2-[(S)-2-(benzyloxy)-1-(tert-butyldimethylsilyloxy)ethyl]-2-methylbut-3-enoate | 83 (over two steps) |

| (±)-α-alkyl-β-keto esters, Benzylamine | Acetic acid, Ultrasound | (Z)-α-alkyl-β-N-benzylated enamino esters | Not specified |

| Ethyl 4-bromocrotonate, Phthalimide | DMF, reflux | (E)-ethyl-4-(1,3-dioxoisoindolin-2-yl)but-2-enoate | 85 |

Further diversification of the this compound structure has been achieved through various other reactions. For example, the synthesis of ethyl 3-(4-cyanophenyl)-2-methylbut-2-enoate can be accomplished by reacting ethyl cyanoacetate (B8463686) with 4-cyanophenylamine in the presence of a base like piperidine. Additionally, stereoselective substitution reactions on ethyl (E)-3-halogeno-2-methylbut-2-enoates have been used to produce compounds like diethyl (E)-2,4,5-trimethyl-3-oxahex-4-enedioate. rsc.org The Barbier-type allylation of ketones with methyl 3-(bromomethyl)but-3-enoate is another effective method for creating complex structures, such as those that can be used to synthesize bioactive unsaturated lactones. researchgate.net

The table below provides additional examples of synthetic transformations leading to complex analogues:

| Starting Material(s) | Reagents and Conditions | Product | Yield (%) |

| Ethyl cyanoacetate, 4-Cyanophenylamine | Piperidine, Ethanol | Ethyl 3-(4-cyanophenyl)-2-methylbut-2-enoate | Not specified |

| Ethyl (E)-3-halogeno-2-methylbut-2-enoates | Base-catalyzed substitution | Diethyl (E)-2,4,5-trimethyl-3-oxahex-4-enedioate | Not specified |

| Ketones, Methyl 3-(bromomethyl)but-3-enoate | Zinc, DMF or THF/aq. NH₄Cl | Homoallylic alcohols | Not specified |

Mechanistic Investigations of Ethyl 2 Methylbut 3 Enoate Reactivity

Electrophilic Additions and Olefinic Reactivity of Ethyl 2-methylbut-3-enoate

The presence of a carbon-carbon double bond in this compound makes it susceptible to electrophilic addition reactions, a hallmark of olefinic compounds. However, the reactivity of this double bond is modulated by the neighboring ester group, leading to specific chemical behaviors.

Influence of Double Bond Position (2- vs. 3-position) on Chemical Behavior

The position of the double bond in unsaturated esters profoundly influences their chemical reactivity. This compound, a β,γ-unsaturated ester, exhibits distinct chemical behavior compared to its conjugated isomer, Ethyl 2-methylbut-2-enoate, which is an α,β-unsaturated ester.

In α,β-unsaturated esters like Ethyl 2-methylbut-2-enoate, the double bond is conjugated with the carbonyl group of the ester. This conjugation creates a polarized system where the β-carbon is electron-deficient and thus susceptible to nucleophilic attack. wikipedia.org This type of reaction is known as a conjugate or Michael addition, a pathway that is not available to the non-conjugated β,γ-isomer. wikipedia.org

Conversely, the double bond in this compound (a β,γ-unsaturated ester) is isolated from the carbonyl group. nih.gov Its reactivity is more akin to that of a simple alkene, primarily undergoing electrophilic additions. The ester group can still exert an electronic influence, but it does not participate in conjugation with the double bond. Structurally, the presence of an adjacent ester group in β,γ-unsaturated α-ketoesters contributes to the electrophilicity of the ketonic carbonyl group and the neighboring carbon-carbon double bond. nih.gov The combination of this electronic feature and their specific conjugated system leads to a wide range of chemical reactions involving the carbon-carbon double bond (C=C), the carbonyl group (C=O), the entire C=C-C=O fragment, or the ester group. nih.gov

| Feature | This compound (β,γ-unsaturated) | Ethyl 2-methylbut-2-enoate (α,β-unsaturated) |

| Double Bond Position | C3-C4 (Isolated) | C2-C3 (Conjugated) |

| Primary Reaction Type | Electrophilic Addition | Conjugate (Michael) Addition |

| Nucleophilic Attack Site | Double bond (C3 or C4) | β-carbon (C3) |

| Key Reactivity | Alkene-like reactions | Susceptible to Michael donors |

Mechanistic Pathways of Epoxidation Reactions

Epoxidation of the double bond in this compound is a key transformation that introduces a reactive epoxide functional group. This reaction can be achieved through various methods, including enzyme catalysis, which offers high selectivity.

Chloroperoxidase (CPO), a heme-thiolate enzyme from the fungus Caldariomyces fumago, is a versatile catalyst capable of performing enantioselective epoxidation on a variety of olefinic substrates. nih.govfiu.edu The catalytic cycle of CPO involves the reaction of the heme iron with a peroxide (like H₂O₂) to form a highly reactive iron(IV) oxo-radical cation species known as Compound I. This intermediate is the primary oxidizing agent that transfers an oxygen atom to the alkene double bond.

The enantioselectivity of CPO-catalyzed epoxidation is a result of the chiral environment of the enzyme's active site, which forces the substrate to adopt a specific orientation before the oxygen transfer can occur. nih.govnih.gov This controlled orientation ensures that the oxygen atom is delivered to one face of the double bond preferentially, leading to the formation of one enantiomer of the epoxide in excess. Both mutants of CPO, F103A and N74V, exhibit significantly altered epoxidation profiles in comparison to the parent protein, offering new insights into the mechanism by which CPO attains its enantioselectivity. fiu.edu

The high enantioselectivity observed in CPO-catalyzed epoxidations is governed by a combination of steric and electronic interactions between the substrate and the amino acid residues lining the enzyme's active site. nih.gov

Steric Effects: The shape and size of the active site pocket play a crucial role in substrate binding and orientation. Molecular dynamics simulations have shown that for the epoxidation of cis-β-methylstyrene, the enantiospecificity is likely caused by a specific group of residues that form a hydrophobic core around the oxyferryl heme center. nih.gov This hydrophobic pocket restricts the possible conformations of the substrate, positioning the double bond for a stereospecific attack by the active oxygen species.

Electronic Effects: Specific amino acid residues can influence the reaction electronically. For instance, a distortion of the glutamic acid residue at position 183 (Glu(183)) has been identified as important for CPO-catalyzed epoxidation. nih.gov Furthermore, proximal hydrogen bonding of the axial sulfur ligand with backbone amides (NH-S bonds), amplified by the dipole moment of a proximal helix, significantly enhances the reactivity of CPO in epoxidation reactions by lowering the activation barrier. nih.gov These electronic interactions help to stabilize the transition state of the oxygen transfer step, facilitating the reaction.

Radical and Carbocationic Intermediates in this compound Transformations

Beyond electrophilic additions, transformations of this compound can proceed through pathways involving highly reactive intermediates such as radicals and carbocations. These are particularly relevant in carbon-carbon bond-forming reactions like allylations.

Allylation Mechanisms with Carbonyl Compounds

The allylic moiety of this compound (or its derivatives) can be transferred to the carbonyl carbon of aldehydes and ketones to form homoallylic alcohols. This transformation, known as carbonyl allylation, can be mediated by various metals and may proceed through different mechanistic pathways.

In a Barbier-type reaction , an allylic halide (which can be derived from the corresponding alcohol of this compound) reacts with a metal (such as indium, zinc, or tin) in the presence of a carbonyl compound. wikipedia.org This process generates an organometallic intermediate in situ. wikipedia.org This organoindium intermediate then acts as the nucleophile, attacking the electrophilic carbonyl carbon. encyclopedia.pub While often depicted as a polar, nucleophilic addition, the exact nature of the intermediate and the mechanism can vary.

Organometallic/Carbocationic Pathway: In many metal-mediated allylations, such as those using tin, experimental evidence from control experiments with radical scavengers suggests that the reaction does not proceed through free radical intermediates. mdpi.com Instead, the reaction likely involves the formation of an allyltin(IV) species, which is a nucleophilic organometallic reagent. The transfer of the allyl group to the carbonyl can be envisioned as proceeding through a cyclic transition state, which accounts for the observed diastereoselectivity. mdpi.com The organometallic species can be considered a source of a stabilized allyl anion or a species with significant carbanionic character.

Radical Pathway: In contrast, photocatalytic versions of the Barbier reaction have been developed that operate under visible light irradiation with a photocatalyst. rsc.orgrsc.org The proposed mechanism for these reactions involves a single-electron transfer (SET) from the excited photocatalyst to both the carbonyl compound (generating a ketyl radical) and the allylic halide (generating an allyl radical). rsc.org The subsequent cross-coupling of these two radical intermediates forms the final homoallylic alcohol product. rsc.orgrsc.org This pathway demonstrates the feasibility of generating and utilizing radical intermediates in the allylation of carbonyls.

The specific pathway—whether involving an organometallic nucleophile or radical intermediates—depends critically on the reaction conditions, including the choice of metal or the use of photocatalysis.

Radical Polymerization Initiation and Propagation Mechanisms

Radical polymerization is a fundamental process for converting vinyl monomers into polymers through a chain reaction mechanism. wikipedia.orgfujifilm.com This process is characterized by three main stages: initiation, propagation, and termination. chemistrysteps.commasterorganicchemistry.com For a monomer like this compound, which contains a carbon-carbon double bond, radical polymerization offers a pathway to form a polymer chain. wikipedia.org

Initiation: The process begins with the generation of free radicals from an initiator molecule. fujifilm.com Common initiators include peroxides or azo compounds, which decompose under heat or light to form active radicals. fujifilm.comchemistrysteps.com This initiation phase occurs in two steps:

Decomposition: The initiator molecule (I) undergoes homolytic cleavage to produce two radicals (R•). wikipedia.org

Addition: One of these radicals (R•) then adds to the carbon-carbon double bond of the this compound monomer, creating a new, larger radical species, which is the first monomeric radical of the growing chain. wikipedia.orgfujifilm.com

Propagation: During the propagation stage, the newly formed monomer radical successively adds to other monomer molecules. wikipedia.orgfujifilm.com This step is a rapid chain reaction where the polymer grows in length. The radical center is continuously transferred to the newly added monomer unit at the end of the chain. hacettepe.edu.tr The nature of the substituent groups on the monomer can influence the stability of the growing radical and the rate of propagation. hacettepe.edu.tr

The general steps for propagation are as follows:

The radical at the end of the growing polymer chain attacks the double bond of a new monomer molecule.

A new carbon-carbon single bond is formed, and the radical is transferred to the terminal carbon of the newly added monomer unit. libretexts.org

This process repeats, extending the polymer chain. fujifilm.com

| Stage | Description | Key Intermediates |

| Initiation | The process begins with an initiator (e.g., a peroxide) that decomposes to form free radicals. These radicals then react with a monomer molecule to start the polymer chain. | Initiator Radicals, Monomer Radical |

| Propagation | The monomer radical adds to another monomer, and this process repeats, rapidly increasing the length of the polymer chain. | Growing Polymer Radical Chain |

| Termination | The reaction stops when two growing radical chains combine or disproportionate, resulting in a stable, non-reactive polymer. fujifilm.com | Inactive Polymer Chain |

Halogenation Mechanistic Considerations, e.g., Allylic Halogenation

When an alkene with an allylic hydrogen, such as this compound, is treated with a halogenating agent under specific conditions, substitution at the allylic position is favored over addition to the double bond. libretexts.orglibretexts.org This selective reaction is known as allylic halogenation and typically proceeds through a free-radical chain mechanism. libretexts.org

A common reagent used for this purpose is N-Bromosuccinimide (NBS), which provides a low, constant concentration of bromine (Br₂) in the reaction mixture, thereby suppressing the competing ionic addition reaction across the double bond. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com

The mechanism involves the following steps:

Initiation: The reaction is initiated by the homolytic cleavage of the Br-Br bond in the small amount of Br₂ present, often facilitated by light or a radical initiator, to form two bromine radicals (Br•). libretexts.orgyoutube.com

Propagation:

A bromine radical abstracts an allylic hydrogen from this compound. This step is favored because the C-H bond at the allylic position is weaker than other C-H bonds in the molecule, leading to the formation of a resonance-stabilized allylic radical. libretexts.orgmasterorganicchemistry.com

This allylic radical is a hybrid of two resonance structures, with the unpaired electron delocalized between two carbon atoms.

The allylic radical then reacts with a molecule of Br₂ to form the allylic bromide product and a new bromine radical, which continues the chain reaction. libretexts.orglibretexts.org

Role of NBS: The hydrogen bromide (HBr) generated during the propagation step reacts with NBS to regenerate the bromine (Br₂) needed for the reaction to continue. This ensures the concentration of Br₂ remains low. libretexts.orgmasterorganicchemistry.com

Termination: The chain reaction terminates when two radicals combine in various possible ways. libretexts.org

Due to the resonance-stabilized nature of the allylic radical intermediate, a mixture of products can be formed if the alkene is unsymmetrical. libretexts.orgyoutube.com

| Reagent | Conditions | Key Feature | Mechanism |

| N-Bromosuccinimide (NBS) | Non-polar solvent (e.g., CCl₄), radical initiator (e.g., light, peroxide) | Provides a low, constant concentration of Br₂ | Free-radical chain reaction |

| Cl₂ | High temperatures | Low concentration of Cl₂ favors allylic substitution | Free-radical chain reaction |

Isomerization and Rearrangement Pathways of this compound

Metal-Catalyzed Isomerization to α,β-Unsaturated Esters (e.g., Iron Carbonyl-Promoted)

This compound, a β,γ-unsaturated ester, can be isomerized to its more thermodynamically stable α,β-unsaturated isomer, ethyl 2-methylbut-2-enoate. This transformation is often facilitated by transition metal catalysts, with iron carbonyl complexes being particularly effective. acs.org

The process involves the migration of the carbon-carbon double bond to be in conjugation with the carbonyl group of the ester. Iron pentacarbonyl (Fe(CO)₅), upon photolysis, can promote this isomerization. acs.orgacs.org The mechanism is believed to proceed through the formation of an iron tricarbonyl complex with the unsaturated ester.

The key steps are:

Complex Formation: The iron carbonyl catalyst coordinates to the double bond of the β,γ-unsaturated ester.

Isomerization: The catalyst facilitates the shift of the double bond to the α,β-position. This may occur through intermediates such as η³-allyl complexes or via hydride addition-elimination pathways.

Product Release: The resulting α,β-unsaturated ester is released from the metal center, and the catalyst is regenerated.

Research has shown that the ultraviolet photolysis of methyl oleate with a stoichiometric amount of Fe(CO)₅ leads to the formation of an Fe(CO)₃(η⁴-α,β-ester) complex. acs.org Subsequent treatment liberates the free α,β-unsaturated ester. acs.org This method has been successfully applied to smaller olefin esters as well, achieving high yields. acs.org Iron-based catalysts, such as FeCl₃, have also been utilized for the α,β-dehydrogenation of carbonyl compounds, which represents a related transformation. organic-chemistry.org

| Catalyst System | Substrate Example | Product | Yield | Reference |

| Fe(CO)₅ / UV light | Methyl 3-butenoate | Methyl crotonate (α,β-unsaturated) | 94% | acs.org |

| Fe(CO)₅ / UV light | Ethyl 4-methyl-4-pentenoate | Ethyl 4-methyl-2-pentenoate (α,β-unsaturated) | 90% | acs.org |

Sigmatropic Rearrangements of Related Allylic Systems

Sigmatropic rearrangements are concerted, pericyclic reactions where a σ-bond migrates across a π-system. libretexts.orguh.edu Allylic systems, such as derivatives of this compound, are prone to undergo jk-sci.comjk-sci.com-sigmatropic rearrangements, the most famous of which is the Claisen rearrangement. wikipedia.orgwikipedia.org

The classic Claisen rearrangement involves the thermal conversion of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. libretexts.orgorganic-chemistry.org This reaction is generally irreversible due to the formation of a stable carbonyl group. uh.eduwikipedia.org Several variations of the Claisen rearrangement are applicable to allylic esters and related systems:

Ireland-Claisen Rearrangement: This variation involves the reaction of an allylic carboxylate with a strong base to form an enolate, which is then silylated to produce a silyl ketene acetal. wikipedia.orglibretexts.org This intermediate undergoes a jk-sci.comjk-sci.com-sigmatropic rearrangement at milder temperatures than the classic Claisen rearrangement to yield a γ,δ-unsaturated carboxylic acid upon hydrolysis. libretexts.orglibretexts.org

Johnson-Claisen Rearrangement: In this reaction, an allylic alcohol is heated with an orthoester in the presence of a weak acid catalyst. jk-sci.comwikipedia.org An unstable ketene acetal intermediate is formed, which then rearranges to produce a γ,δ-unsaturated ester. jk-sci.commasterorganicchemistry.com

Carroll Rearrangement: This is a rearrangement of a β-keto allyl ester which, upon heating, undergoes a jk-sci.comjk-sci.com-sigmatropic rearrangement followed by decarboxylation to yield a γ,δ-allylketone. wikipedia.org

These rearrangements are powerful tools in organic synthesis for forming carbon-carbon bonds with high stereoselectivity, as the reaction often proceeds through a highly ordered, chair-like transition state. wikipedia.orgorganic-chemistry.org

Substitution Reactions of this compound Derivatives

Derivatives of this compound, particularly those with a leaving group at the allylic position, are susceptible to nucleophilic substitution reactions. vedantu.com These reactions are mechanistically distinct from those of saturated alkyl halides due to the presence of the adjacent double bond, which allows for the possibility of attack at two different positions. spcmc.ac.in This can lead to the formation of rearranged products through an allylic shift. wikipedia.org

The two primary mechanisms for nucleophilic allylic substitution are:

Sₙ2' Reaction: This is a bimolecular mechanism where the nucleophile attacks the carbon atom of the double bond that is distal to the leaving group. spcmc.ac.in In a concerted step, the double bond migrates, and the leaving group is expelled. This pathway is favored with unhindered substrates and strong nucleophiles. spcmc.ac.in

Sₙ1' Reaction: This is a unimolecular mechanism that proceeds through a resonance-stabilized allylic carbocation intermediate. spcmc.ac.in The leaving group departs first, forming the carbocation. The nucleophile can then attack at either end of the delocalized allylic system, often leading to a mixture of products. spcmc.ac.in The regioselectivity is typically governed by steric factors, with the nucleophile preferentially attacking the less hindered carbon of the allylic system. spcmc.ac.in

Metal-catalyzed allylic substitution, particularly using palladium or copper complexes, provides a powerful and versatile method for these transformations. libretexts.org The catalytic cycle typically involves the coordination of the metal to the double bond, followed by oxidative addition to form a π-allyl complex intermediate. libretexts.org The nucleophile then attacks this complex to form the product. libretexts.org

For example, the reaction of 1-chloro-2-butene with sodium hydroxide yields a mixture of 2-buten-1-ol and 3-buten-2-ol, demonstrating the formation of both direct and rearranged substitution products. spcmc.ac.inwikipedia.org

Spectroscopic Characterization and Advanced Analytical Methodologies for Ethyl 2 Methylbut 3 Enoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom, allowing for a complete structural assignment of ethyl 2-methylbut-3-enoate.

Proton NMR Spectral Analysis of Alkene and Ester Moieties

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the protons in its two primary functional groups: the alkene and the ester. The protons of the ethyl ester group typically appear as a quartet and a triplet. The methylene (B1212753) protons (-CH2-) adjacent to the oxygen atom are deshielded and resonate as a quartet due to coupling with the neighboring methyl protons. These methyl protons (-CH3) of the ethyl group, in turn, appear as a triplet.

The alkene portion of the molecule presents a more complex splitting pattern. The vinyl protons exhibit characteristic chemical shifts in the olefinic region of the spectrum. The proton on the third carbon (C3) and the two diastereotopic protons on the fourth carbon (C4) form a complex system due to their respective couplings. The proton at the chiral center (C2) will appear as a multiplet due to coupling with the adjacent methyl group and the vinyl proton at C3.

| Proton Assignment | Typical Chemical Shift (δ) in ppm | Multiplicity |

| CH3 (ethyl group) | ~1.25 | Triplet |

| CH2 (ethyl group) | ~4.15 | Quartet |

| CH3 (at C2) | ~1.28 | Doublet |

| H (at C2) | ~3.0-3.2 | Multiplet |

| H (at C3) | ~5.7-5.9 | Multiplet |

| H2 (at C4) | ~5.0-5.2 | Multiplet |

This table presents typical ¹H NMR chemical shifts for this compound. Actual values may vary depending on the solvent and experimental conditions.

Carbon NMR for Carbon Framework Identification

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. For this compound, seven distinct signals are expected, corresponding to each carbon atom in the structure. The carbonyl carbon of the ester group is characteristically found at the most downfield position. The sp²-hybridized carbons of the alkene double bond appear in the olefinic region, while the sp³-hybridized carbons of the ethyl group and the methyl and methine groups at the C2 position resonate at higher field strengths.

| Carbon Assignment | Typical Chemical Shift (δ) in ppm |

| C=O (ester) | ~173 |

| C4 (alkene) | ~115 |

| C3 (alkene) | ~137 |

| C2 | ~45 |

| O-CH2 (ethyl) | ~60 |

| CH3 (at C2) | ~16 |

| CH3 (ethyl) | ~14 |

This table presents typical ¹³C NMR chemical shifts for this compound. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Fragmentation Analysis

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for assessing the purity of this compound samples and for analyzing its fragmentation pattern upon electron ionization. nih.gov The gas chromatogram will show a peak corresponding to the retention time of the compound, and the mass spectrometer will provide a mass spectrum for this peak. The mass spectrum will display the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (128.17 g/mol ). nih.govstenutz.eu Common fragment ions observed would result from the cleavage of the ester group, such as the loss of an ethoxy radical (-OCH2CH3) or the loss of ethylene (B1197577) from the ethyl group.

High-Resolution Mass Spectrometry (HRMS) for Isomer Differentiation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a molecule. rsc.org This is particularly useful for distinguishing between isomers, which have the same nominal mass but different exact masses due to their different atomic compositions. For this compound (C7H12O2), the calculated monoisotopic mass is 128.083730 Da. chemspider.com HRMS can confirm this exact mass, thereby differentiating it from other isomeric compounds. rsc.org For example, ethyl 2-methylbut-2-enoate is an isomer with the same molecular formula and nominal mass, but its distinct structure could potentially be differentiated through subtle differences in fragmentation patterns in HRMS analysis. nih.govnist.gov

Infrared (IR) Spectroscopy of Characteristic Functional Groups (e.g., Ester Carbonyl)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for its key functional groups. The most prominent of these is the strong absorption band for the ester carbonyl (C=O) stretch, which typically appears in the range of 1730-1750 cm⁻¹. vulcanchem.com Other significant absorptions include the C=C stretch of the alkene group around 1640-1680 cm⁻¹ and the C-O stretching of the ester group in the 1150-1250 cm⁻¹ region. nih.govvulcanchem.com The presence and position of these bands provide confirmatory evidence for the structure of this compound.

Advanced Chromatographic Techniques for Separation and Purity Assessment

The separation and purity assessment of this compound, a volatile organic compound, relies on advanced chromatographic techniques that offer high resolution and sensitivity. These methods are crucial for quality control, reaction monitoring, and metabolic profiling.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of this compound and its derivatives. Reverse-phase (RP) HPLC methods are commonly employed for the separation of these compounds. sielc.com For instance, the analysis of ethyl 4-bromo-3-methylbut-2-enoate, a related compound, was achieved using a LiChrocart C18-RP (5 µm) column. researchgate.net The elution was performed with a gradient of acetonitrile (B52724) and water, starting from a 60:40 ratio and transitioning to 100% acetonitrile over 12 minutes at a flow rate of 1 mL/min. researchgate.net This method resulted in a purity of 96% with a retention time of 7 minutes for the analyte. researchgate.net

For applications requiring mass spectrometry compatibility, the phosphoric acid in the mobile phase can be substituted with formic acid. sielc.com Furthermore, the use of columns with smaller particle sizes (e.g., 3 µm) is available for faster Ultra-Performance Liquid Chromatography (UPLC) applications. sielc.com These HPLC methods are scalable and can be adapted for preparative separation to isolate impurities, and they are also suitable for pharmacokinetic studies. sielc.com

Table 1: HPLC Parameters for Analysis of a Related Bromo-derivative

| Parameter | Value |

|---|---|

| Column | LiChrocart C18-RP (5 µm) researchgate.net |

| Mobile Phase | Acetonitrile/Water Gradient (60:40 to 100:0) researchgate.net |

| Flow Rate | 1 mL/min researchgate.net |

| Run Time | 12 minutes researchgate.net |

| Purity Achieved | 96% researchgate.net |

| Retention Time | 7 minutes researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) Integration

The integration of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the identification and quantification of this compound and its metabolites in complex matrices. In a metabolomic study of Chrysanthemum flower cultivars, a method combining headspace gas chromatography-mass spectrometry (HS-GC-MS) and ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF/MS) was utilized. rsc.org For the LC-MS portion, an Agilent Zorbax SB-C18 column (4.6 mm × 50 mm, 1.8 µm) was used with a gradient elution of 0.1% formic acid in water and acetonitrile. rsc.org The mass spectrometry was performed in negative ionization mode with a DuoSpray ion source. rsc.org This integrated approach allowed for the comprehensive analysis of volatile and non-volatile compounds, aiding in the differentiation of the cultivars. rsc.org

In another example, a Vanquish ultra-high performance liquid chromatography (UHPLC) system was coupled to a Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer for untargeted metabolomics. scholaris.ca The chromatographic separation was carried out on a Scherzo SM-C18 column with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. scholaris.ca Mass spectrometry was conducted in both positive and negative ionization modes using a heated electrospray ionization source. scholaris.ca

Ultra-Performance Liquid Chromatography (UPLC) in Characterization

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced resolution, sensitivity, and speed of analysis compared to conventional HPLC. tsijournals.comijsrtjournal.com This is achieved by using columns with sub-2 µm particles and instrumentation capable of handling higher backpressures, up to 1000 bar. ijsrtjournal.comtu-dresden.de The reduced column length and higher linear velocities lead to shorter run times and decreased solvent consumption. tsijournals.com

A typical UPLC system, such as the Waters Acquity UPLC, is equipped with a quaternary solvent pump, a temperature-controlled autosampler, and column heaters. tu-dresden.de Detection is often performed using a photodiode array detector for UV/Vis data and a tandem quadrupole mass spectrometer. tu-dresden.de The mass spectrometer can perform both MS and MS/MS scans, with options for electrospray ionization (ESI) and atmospheric-pressure chemical ionization (APCI). tu-dresden.de The application of UPLC is particularly advantageous in complex analyses, such as metabolomics, where it can be used to profile a wide range of metabolites with high efficiency. tsijournals.com

Specialized Spectroscopic and Computational Approaches

Beyond standard characterization techniques, specialized spectroscopic and computational methods offer deeper insights into the electronic structure and reactive intermediates of this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful and direct technique for detecting and characterizing paramagnetic species, including free radicals. bruker.com This method is highly specific to species with unpaired electrons and can be applied to samples in various states (gas, liquid, or solid) over a wide range of temperatures. bruker.com In the context of reactions involving this compound, EPR could be instrumental in studying radical intermediates that may form during certain chemical transformations. unipg.it EPR spectroscopy can provide information on the identity, quantity, molecular structure, and dynamics of these transient species, which is crucial for understanding reaction mechanisms, kinetics, and redox processes. bruker.com

UV-Visible Spectroscopy for Isomerization Studies

UV-Visible spectroscopy can be a valuable tool for studying isomerization reactions. The electronic transitions within a molecule are sensitive to its conjugation system, and any changes in the double bond position, such as during the isomerization of this compound, would likely result in a shift in the UV-Visible absorption spectrum. For example, the isomerization of various alkenes has been monitored using techniques that could be complemented by UV-Vis analysis. acs.org In a related context, the absorption spectrum of a boronic ester at a concentration of 0.03 M in acetonitrile showed no absorption in the 330–600 nm range, indicating its suitability for photochemical reactions initiated by a photosensitizer that absorbs in this region. beilstein-journals.org This highlights how UV-Vis spectroscopy can be used to select appropriate reaction conditions and monitor the progress of reactions involving unsaturated esters.

Computational Chemistry and Theoretical Modeling of Ethyl 2 Methylbut 3 Enoate

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of ethyl 2-methylbut-3-enoate. These methods are employed to determine its electronic structure and the energetics of its various conformations and reactions.

High-level ab initio methods are crucial for accurately mapping the potential energy surface (PES) of reactions involving this compound. For a closely related compound, mthis compound, a systematic ab initio study has been conducted to investigate hydrogen atom abstraction reactions. rsc.org In that study, the highly accurate CBS-QB3 (Complete Basis Set-QB3) method was used to obtain detailed information about the potential energy surface for each reaction site. rsc.org This method provides reliable energetic data for reactants, transition states, and products, which are essential for kinetic and dynamic studies. The PES construction allows for the identification of the minimum energy paths for chemical reactions and the characterization of the transition state structures.

Reaction Kinetics and Dynamics Studies of this compound

The study of reaction kinetics and dynamics through theoretical modeling provides a quantitative understanding of how fast reactions occur and the molecular motions involved.

Conventional Transition State Theory (TST) is a cornerstone for calculating the rate constants of chemical reactions. For the hydrogen abstraction reactions of the analogous mthis compound, TST has been employed to determine the high-pressure limit rate constants. rsc.org This approach utilizes the energetic information from the ab initio calculations of the PES to predict the rate at which reactants pass through the transition state to form products. The rate constants are typically calculated over a wide range of temperatures to understand the temperature dependence of the reaction. For mthis compound, the rate constants at the α-site, which is also an allylic site, were found to be the largest, indicating this as the most favorable site for hydrogen abstraction. rsc.org

Table 1: Calculated High-Pressure Limit Rate Constants for H-Abstraction from Mthis compound by H Radical (Data adapted from a study on mthis compound, expected to be similar for the ethyl ester)

| Reaction Site | A (cm³ mol⁻¹ s⁻¹) | n | Ea (kcal mol⁻¹) |

| α | 3.31×10⁶ | 2.10 | 2.27 |

| α' | 1.02×10⁵ | 2.59 | 6.33 |

A, n, and Ea are the parameters for the modified Arrhenius expression k(T) = ATⁿexp(-Ea/RT).

At lower temperatures, quantum mechanical tunneling can become a significant factor in reaction rates, especially for reactions involving the transfer of light particles like hydrogen atoms. To account for this, tunneling corrections are applied to the TST-calculated rate constants. In the study of mthis compound, the asymmetric Eckart method was used to incorporate the quantum tunneling effect. rsc.org This method models the potential energy barrier as an Eckart potential, allowing for the calculation of the transmission probability through the barrier. The inclusion of tunneling corrections is particularly important for accurately predicting reaction rates at low temperatures where classical mechanics would predict negligible reaction. rsc.org

The internal rotations of flexible molecules like this compound can influence their reactivity. The low-frequency internal rotations, such as the rotation of the methyl and ethyl groups, are often treated using the hindered rotor approximation. This approach more accurately describes the contribution of these low-frequency motions to the partition functions, and consequently to the calculated rate constants, compared to the more rigid harmonic oscillator approximation. In the investigation of C6 unsaturated methyl esters, including mthis compound, low-frequency internal rotations were accounted for as hindered rotor approximations. rsc.org The effect of the hindered rotor treatment on the calculated rate constants was found to increase with temperature. rsc.org

Thermodynamic Analysis of this compound Reaction Pathways

While specific thermodynamic data for the reaction pathways of this compound are not extensively detailed in publicly available literature, valuable insights can be drawn from computational studies on its isomers and analogous unsaturated esters. Thermodynamic parameters such as enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and activation energy (Ea) are crucial for determining the feasibility and spontaneity of various reaction channels, including atmospheric degradation and combustion.

Studies on the degradation of isomers like ethyl crotonate initiated by hydroxyl (OH) radicals provide a model for potential reaction pathways. researchgate.net These reactions typically involve two main channels: OH radical addition to the C=C double bond and hydrogen atom abstraction. Computational analyses determine the potential energy surface for these reactions, identifying the most energetically favorable pathways. For unsaturated esters, OH addition to the double bond is often the major reaction channel, leading to the formation of stable intermediates. nih.gov

The thermochemistry of decomposition for model biofuels like ethyl propanoate and methyl butanoate, which are isomers of this compound, has also been investigated. researchgate.net These studies reveal that decomposition can proceed through various pathways, including retro-ene reactions, leading to the formation of smaller molecules like alkenes and carboxylic acids. researchgate.net The relative energies of transition states and products determine the dominant decomposition routes under different conditions.

Table 1: Illustrative Reaction Energies for OH Radical Reactions with an Unsaturated Ester Analogue (Ethyl Crotonate) Note: This data is for an isomer of this compound and serves as an example of typical energy values in such reactions.

| Reaction Pathway | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Ethyl Crotonate + OH) | 0.0 |

| Pre-reactive Complex 1 | -3.8 |

| Transition State (OH addition to Cα) | -2.1 |

| Intermediate Radical 1 | -26.9 |

| Transition State (OH addition to Cβ) | -1.5 |

| Intermediate Radical 2 | -30.5 |

Data sourced from computational studies on ethyl crotonate degradation. researchgate.net

Modeling of Hydrogen Atom Abstraction Reactions from this compound Analogues

Hydrogen atom abstraction is a key initial step in the oxidation and combustion of organic molecules. Computational modeling allows for the determination of rate constants and branching ratios for abstraction from different sites within a molecule.

For unsaturated esters like this compound, the presence of a C=C double bond significantly influences the reactivity of adjacent C-H bonds. The hydrogen atoms on the carbon atom adjacent to the double bond (the allylic position) are particularly susceptible to abstraction due to the resonance stabilization of the resulting radical.

Theoretical studies on methyl butenoates, which are close structural analogues of this compound, have shown that hydrogen abstraction reactions are dominant at the allylic sites. kaust.edu.sa This is a consequence of the lower bond dissociation energy (BDE) of allylic C-H bonds compared to other C-H bonds (vinylic, alkyl) in the molecule. Computational kinetics studies calculate the rate constants for abstraction from each unique hydrogen site, confirming the preference for the allylic position across a wide range of temperatures.

Table 2: Calculated Branching Ratios for H-Abstraction from Methyl 3-butenoate by H atoms at 1000 K Note: Methyl 3-butenoate is an analogue of this compound.

| Abstraction Site | C-H Bond Type | Branching Ratio (%) |

|---|---|---|

| 1 | Vinylic | 0.2 |

| 2 | Vinylic | 1.1 |

| 3 | Allylic | 98.6 |

| 4 | Methoxy | 0.1 |

Data adapted from kinetic studies on methyl butenoates.

Linear Energy Relationships (LERs), such as the Bell-Evans-Polanyi (BEP) principle, are powerful tools in kinetic modeling. They correlate the activation energy (Ea) of a series of related reactions with their enthalpy of reaction (ΔH). researchgate.net This relationship can be expressed as:

Ea = α(ΔH) + c

where α and c are constants for a given reaction family. Such correlations are valuable for predicting rate constants for large molecules where direct calculation is computationally expensive. researchgate.net

In the context of hydrogen atom abstraction, the Evans-Polanyi relationship often manifests as a correlation between the activation barrier and the C-H bond dissociation energy (BDE). nih.gov However, studies have shown that this relationship can be more complex. For instance, in hydrogen abstraction by radicals, substrates with allylic C-H bonds (unsaturated group) often follow a different LER with a shallower slope compared to substrates with only saturated C-H bonds. nih.govacs.orgresearchgate.net This "bimodal" behavior is attributed to the principle of nonperfect synchronization, where the resonance stabilization of the forming allylic radical is not fully developed in the transition state. acs.org This distinction is critical for accurately modeling the kinetics of unsaturated esters like this compound.

Table 3: Example of Evans-Polanyi Relationship Parameters for Saturated vs. Unsaturated Substrates

| Substrate Group | Brønsted Slope (α) | Intercept (kcal/mol) |

|---|---|---|

| Saturated C-H Bonds | 0.39 | 13.9 |

| Unsaturated (Allylic/Benzylic) C-H Bonds | 0.23 | 14.3 |

Data adapted from studies on H-atom transfer reactions. acs.orgresearchgate.net

Computational Studies on Radical Isomerization and Decomposition Mechanisms

Following the initial formation of a radical species, typically through hydrogen abstraction or radical addition, the resulting radical can undergo a variety of subsequent reactions, including isomerization and decomposition. Computational studies are essential for mapping the potential energy surfaces of these processes and identifying the most likely reaction pathways.

For radicals derived from unsaturated esters, isomerization can occur through intramolecular hydrogen shifts, where a hydrogen atom is transferred from one part of the molecule to the radical center. These 1,n-hydrogen shifts often proceed through cyclic transition states, with the barrier height depending on the size of the ring in the transition state.

Decomposition of the initial or isomerized radicals leads to the breaking of C-C or C-O bonds, a process known as β-scission, resulting in the formation of stable molecules and smaller radical species. For example, studies on the oxidation of methyl (E)-2-butenoate (an isomer) show that the initial radicals formed can decompose into products like formaldehyde, acetaldehyde, and other smaller oxygenated species. kaust.edu.sa Reaction path analyses based on calculated rates of reaction are used to determine the major consumption pathways of the fuel molecule under specific conditions. kaust.edu.sa

Quantum Theory of Atoms in Molecules (QTAIM) for Electron Charge Distribution Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical model that analyzes the topology of the electron density (ρ) to define chemical concepts such as atoms, bonds, and molecular structure. wikipedia.org It provides a rigorous basis for partitioning the molecular electron density into atomic basins. wikipedia.org

A key aspect of QTAIM analysis is the characterization of bond critical points (BCPs)—locations where the electron density is a minimum along the bond path between two nuclei but a maximum in the perpendicular directions. nih.gov The properties of the electron density at these BCPs provide quantitative information about the nature of the chemical bond.

While a specific QTAIM analysis of this compound is not found in the reviewed literature, the methodology can be described. Key parameters at a BCP include:

The electron density (ρ(r)) : Its magnitude correlates with the bond order or strength.

The Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian distinguishes between shared-shell (covalent, ∇²ρ(r) < 0) and closed-shell (ionic, hydrogen bonds, van der Waals, ∇²ρ(r) > 0) interactions. researchgate.net

The total energy density (H(r)) : The sign of H(r) at the BCP can also indicate the degree of covalency.

A QTAIM analysis of this compound would allow for the characterization of all its covalent bonds (C-C, C=C, C-H, C-O, C=O) and could reveal any significant non-covalent interactions that influence its conformation and reactivity.

Table 4: Typical QTAIM Bond Critical Point (BCP) Data for Different Interaction Types Note: This table presents typical value ranges and is for illustrative purposes.

| Interaction Type | Typical ρ(r) (a.u.) | Typical ∇²ρ(r) (a.u.) | Nature of Interaction |

|---|---|---|---|

| Covalent Bond | > 0.20 | < 0 | Shared-shell |

| Hydrogen Bond | 0.002 - 0.035 | > 0 | Closed-shell |

| van der Waals | < 0.01 | > 0 | Closed-shell |

Data sourced from general QTAIM literature. researchgate.netnih.gov

Applications of Ethyl 2 Methylbut 3 Enoate in Advanced Organic Synthesis

Construction of Peptide Isosteres via Olefin Metathesis

While direct literature evidence for the application of ethyl 2-methylbut-3-enoate in the construction of peptide isosteres via olefin metathesis is limited, the synthesis of structurally similar cyclopropyl (B3062369) peptide mimetics has been reported. These syntheses often employ strategies that could conceptually involve α,β-unsaturated esters in metathesis reactions to create non-natural amino acid analogues. Further research in this area could explore the potential of this compound as a substrate for ring-closing metathesis or cross-metathesis to generate novel peptide backbone modifications.

Role as a Monomer in Polymerization Research

The vinyl group in this compound makes it a potential monomer for addition polymerization.

Radical Polymerization Techniques and Resulting Polymer Properties

Currently, specific studies detailing the radical polymerization of this compound and the properties of the resulting poly(this compound) are not extensively documented in publicly available research. However, based on the general principles of radical polymerization of acrylate (B77674) and methacrylate (B99206) monomers, it can be postulated that this compound would undergo polymerization in the presence of a radical initiator. The resulting polymer's properties, such as its glass transition temperature, molecular weight distribution, and mechanical strength, would be influenced by the polymerization conditions, including the choice of initiator, solvent, and temperature. The steric hindrance from the α-methyl group might influence the polymerization kinetics and the stereochemistry of the resulting polymer chain.

Precursor in Natural Product and Bioactive Molecule Synthesis

The structural features of this compound make it an attractive starting material for the synthesis of various natural products and bioactive molecules.

Synthesis of Retinoid and Vitamin A Analogues utilizing related esters

The synthesis of retinoids and vitamin A analogues often involves the construction of a polyene chain. While direct utilization of this compound for this purpose is not prominently reported, related esters are key components in established synthetic routes. For instance, the synthesis of vitamin A and its derivatives has been accomplished using esters of 3-methylbut-2-enoic acid and 4-bromo-3-methylbut-2-enoate. These related compounds serve as crucial building blocks for extending the carbon chain and forming the characteristic conjugated system of retinoids.

Building Block for Complex Organic Molecules and Heterocyclic Structures

This compound and its derivatives are valuable precursors for the synthesis of complex carbocyclic and heterocyclic structures. For example, a related compound, para-methoxybenzyl 2-ethyl-2-methylbut-3-enoate, has been utilized in synthetic methodologies. Furthermore, copper-catalyzed enantioselective allylic alkylation reactions with organoaluminum reagents have been employed to synthesize enantiomerically enriched heterocyclic compounds, showcasing the utility of this class of substrates in constructing complex chiral molecules. bc.edu

Utilization in Carbon-Carbon Bond Formation Methodologies

This compound is a versatile substrate for various carbon-carbon bond-forming reactions, a cornerstone of modern organic synthesis. Its electron-deficient double bond, activated by the adjacent ester group, readily participates in conjugate addition reactions.

A significant application of a closely related analogue, tert-butyl 2-ethyl-2-methylbut-3-enoate, is in copper-catalyzed enantioselective allylic alkylation (EAA) reactions. bc.edu These reactions are powerful tools for the construction of challenging all-carbon quaternary stereogenic centers. bc.edu In these transformations, a chiral N-heterocyclic carbene (NHC)-copper complex catalyzes the addition of an alkyl or vinyl group to the γ-position of the α,β-unsaturated ester. bc.edu This methodology has been successfully applied in the enantioselective total synthesis of the natural product bakuchiol. bc.edu

The general scheme for such a reaction is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Product | Key Feature |

| α,β-Unsaturated Ester | Organometallic Reagent | Chiral Copper-NHC Complex | γ-Alkylated Product | Formation of a quaternary stereocenter |

Detailed research findings have demonstrated that the choice of the N-heterocyclic carbene ligand is crucial for achieving high enantioselectivity in these reactions. bc.edu The reaction conditions, including the copper salt and the organometallic reagent, are also key factors influencing the yield and stereochemical outcome of the transformation. bc.edu

Cycloaddition Reactions (e.g., Formal (3+2) Cycloaddition)

While this compound itself is a substrate for certain cycloadditions, its derivatives have been employed in more advanced and powerful transformations. A key example is the use of its corresponding vinyldiazo derivative, ethyl 2-diazo-3-methylbut-3-enoate, in gold-catalyzed formal (3+2) cycloaddition reactions. In this process, the vinyldiazo compound acts as a three-carbon component that reacts with a two-atom partner (an allene) to construct a five-membered ring.

Research has demonstrated that gold catalysts, such as [Au(IPr)(CH3CN)]SbF6, can effectively mediate the reaction between ethyl 2-diazo-3-methylbut-3-enoate and various substituted allenes. smolecule.com This intermolecular process leads to the formation of highly functionalized cyclopentene (B43876) carboxylates. The reaction proceeds by the initial formation of a gold-carbene intermediate from the diazo compound, which then reacts with the allene (B1206475) to furnish the cycloadduct. The substitution pattern on the allene influences the reaction's efficiency and the structure of the final product.

The table below summarizes the results from the gold-catalyzed formal (3+2) cycloaddition of ethyl 2-diazo-3-methylbut-3-enoate with different allenes. smolecule.com

| Entry | Allene Partner | Product | Yield (%) |

| 1 | 3-methylbuta-1,2-diene | Ethyl 2-methyl-4-(propan-2-ylidene)cyclopent-1-ene-1-carboxylate | 56 |

| 2 | 1,1-diphenylpropa-1,2-diene | Ethyl 4-(diphenylmethylene)-2-methylcyclopent-1-ene-1-carboxylate | 30 |

This methodology highlights how the carbon skeleton of this compound can be incorporated into complex cyclic systems, which are valuable scaffolds in medicinal chemistry and materials science.

Conjugate Addition Strategies

The carbon-carbon double bond in this compound is electron-deficient due to the electron-withdrawing nature of the ester group. This makes the β-carbon atom electrophilic and susceptible to attack by nucleophiles in a process known as conjugate addition or Michael addition. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.

Organocuprates, also known as Gilman reagents (R₂CuLi), are soft nucleophiles that are particularly effective for 1,4-addition to α,β-unsaturated carbonyl compounds like this compound. masterorganicchemistry.comchemistrysteps.com Unlike harder nucleophiles such as Grignard or organolithium reagents that tend to attack the carbonyl carbon (1,2-addition), organocuprates selectively attack the β-carbon of the double bond. masterorganicchemistry.com This reaction generates a transient enolate intermediate, which is then protonated during workup to yield the final saturated product with a new carbon-carbon bond at the β-position.

This strategy has been applied in the asymmetric synthesis of valuable compounds like α,β-disubstituted γ-amino acids. lookchem.com In a relevant study, a chiral N-enoyl oxazolidinone, derived from the corresponding acid of this compound, was used as the substrate. The conjugate addition of an organocuprate to this system proceeded with high diastereoselectivity. lookchem.com The reaction establishes two adjacent stereocenters in a controlled manner: one from the conjugate addition of the R-group from the cuprate (B13416276) and the second from the subsequent diastereoselective protonation of the enolate intermediate. lookchem.com This approach provides access to chiral building blocks that are important for the development of pharmaceuticals.

The table below details the outcomes of the organocuprate conjugate addition for the synthesis of precursors to α,β-disubstituted γ-amino acids. lookchem.com

| Organocuprate (R₂CuLi) | R Group | Diastereomeric Ratio (anti:syn) | Yield (%) |

| Me₂CuLi | Methyl | >95:5 | 65 |

| Bu₂CuLi | Butyl | >95:5 | 68 |

| Ph₂CuLi | Phenyl | >95:5 | 72 |

These findings underscore the utility of this compound as a starting material for conjugate addition strategies, enabling the controlled and stereoselective synthesis of complex acyclic molecules.

Biochemical and Enzymatic Transformations Involving Ethyl 2 Methylbut 3 Enoate and Analogues

Enzymatic Biocatalysis for Chiral Synthesis

Enzymes are powerful tools in synthetic chemistry, offering high selectivity under mild conditions. The unique structure of ethyl 2-methylbut-3-enoate, featuring a chiral center and a reactive double bond, makes it an interesting substrate for enzymatic transformations, particularly for creating high-value chiral molecules like epoxides.

Chloroperoxidase (CPO), a versatile heme-thiolate enzyme from the fungus Caldariomyces fumago, is known for its ability to catalyze the epoxidation of olefins with high enantioselectivity. nih.govfiu.edu While direct studies on this compound are not extensively documented in the provided results, the principles of CPO-catalyzed epoxidation can be understood from its action on analogous olefin substrates. CPO utilizes a hydroperoxide to form a highly reactive oxyferryl porphyrin-radical cation intermediate, known as Compound I, which is the oxidizing agent. nih.gov

The enzyme's active site creates a chiral environment that directs the oxygen transfer to one face of the alkene, resulting in the preferential formation of one enantiomer of the epoxide. For instance, CPO-catalyzed epoxidation of various olefins is known to produce chiral epoxides, which are valuable building blocks in synthetic chemistry. nih.gov The enantiomeric excess (ee) of these reactions is highly dependent on the structure of the substrate and its fit within the enzyme's active site. Research on styrene (B11656) and its derivatives with CPO has demonstrated that mutations in the active site, such as at position F103, can dramatically alter the epoxidation profile and enantioselectivity. fiu.edu

| Enzyme System | Substrate Example | Key Finding |

| Chloroperoxidase (CPO) | Styrene, cis-β-methylstyrene | Catalyzes epoxidation with high enantioselectivity; active site residues are critical for determining the product's stereochemistry. nih.govfiu.edu |

| Styrene Monooxygenase (SMO) | Styrene, 3-methyl-1-butene | Demonstrates excellent enantioselectivity (>99% ee) for epoxidation of various alkenes. nih.gov |

| Lipase | Unsaturated fatty acids | Can be used for the epoxidation of double bonds in the presence of hydrogen peroxide, providing a mild alternative to chemical methods. acs.org |

The specificity and selectivity of an enzyme are dictated by the precise interactions between the substrate and the amino acid residues lining the active site. libretexts.orgkhanacademy.org In chloroperoxidase, the active site is relatively polar and features a critical glutamic acid residue (Glu183) that functions as a general acid-base catalyst, a unique feature compared to most peroxidases which use histidine. nih.gov

For a substrate like this compound to be epoxidized, it must bind in the active site in an orientation that places its carbon-carbon double bond in close proximity to the heme's oxyferryl center. nih.gov The shape and hydrophobicity of the active site pocket determine which substrates can bind effectively. Molecular dynamics simulations on other substrates have shown that specific hydrophobic residues form a core around the heme center, influencing the substrate's orientation and thus the enantiospecificity of the reaction. nih.gov

The concept of "induced fit" suggests that the binding of the substrate can cause a conformational change in the enzyme, creating an optimal alignment for catalysis. libretexts.orgtexas.gov The size and electronic properties of the substrate are crucial; for example, studies with styrene monooxygenase found that a methyl-substitution on the double bond of an unsaturated aldehyde was critical for its conversion to an epoxide, while the unsubstituted version was not a substrate. nih.gov This highlights the high degree of specificity enzymes possess, where small changes in substrate structure can prevent binding and catalysis.

Metabolic Pathways and Biosynthetic Relevance

Unsaturated esters, including compounds structurally related to this compound, are found in nature as products of various metabolic pathways in microorganisms, plants, and other organisms.

In many bacteria, the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine is a key source of short-chain acyl-CoA esters. researchgate.netmdpi.com This process begins with a transamination step to form branched-chain α-keto acids (BCKAs), followed by an irreversible oxidative decarboxylation to produce acyl-CoA esters. mdpi.com

Valine catabolism yields isobutyryl-CoA.

Leucine catabolism yields isovaleryl-CoA. mdpi.com

Isoleucine catabolism yields α-methylbutyryl-CoA.

These acyl-CoA molecules are central metabolic intermediates. They can be further metabolized to enter the TCA cycle or serve as building blocks for the biosynthesis of other molecules, including branched-chain fatty acids and esters. nih.govplos.org The formation of an ester like this compound in a microorganism could plausibly occur through the enzymatic condensation of an alcohol (like ethanol) with an unsaturated acyl-CoA derived from BCAA catabolism. For example, intermediates in the valine degradation pathway could potentially be modified (e.g., via dehydrogenation) to form an unsaturated acyl-CoA, which is then esterified.